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Compound of Interest |

Compound Name: 3-(Phenoxymethyl)piperidine
CAS No.: 405059-85-0
Cat. No.: B1610827

Executive Summary

3-(Phenoxymethyl)piperidine (CAS 58463-83-9 for the generic structure) represents a critical
pharmacophore in medicinal chemistry, most notably as a direct intermediate in the synthesis
of selective serotonin reuptake inhibitors (SSRIS) like Paroxetine and various Dopamine D4
receptor antagonists.[1]

This guide provides a rigorous spectroscopic framework for the identification, characterization,
and purity assessment of this molecule.[2][1] Unlike standard operational manuals, this
document focuses on the causality of spectral features—explaining why specific signals arise
and how to use them to validate structural integrity.[2][1]

Part 1: Structural Context & Physicochemical
Profile[2]

Before initiating spectroscopic analysis, the researcher must understand the structural
dynamics that influence spectral data.[2][1]

e Molecular Formula:

[2][1]

e Molecular Weight: 191.27 g/mol
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» Key Functional Groups:
o Secondary Amine: Basic center, capable of H-bonding; sensitive to pH in NMR.[1]
o Ether Linkage:

. Arobust dipole affecting vibrational modes.

o Chirality: The C3 carbon is a stereocenter. While this guide covers the generic structure,
the (3S) or (3R) enantiomers are often distinct in chiral HPLC but identical in achiral NMR
environments.[2][1]

The Analytical Workflow

The following directed graph illustrates the logical flow for full structural validation.

FT-IR
(Functional Groups)

Step 2: Map 1H/13C NMR
Step 3: Mass (Connectivity)
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Mass Spectrometry
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Click to download full resolution via product page

Figure 1: Integrated analytical workflow for 3-(phenoxymethyl)piperidine characterization.

Part 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the first line of defense for verifying functional group integrity,
particularly the ether linkage and the amine state (free base vs. salt).[2]

Experimental Protocol

o Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent
moisture interference with the amine band.
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e Scan Range: 4000-600 cm~2.

¢ Resolution: 4 cmm—1.

: : I hanist ion[1]

Frequency (cm™?) Assignment Mechanistic Insight

Broad/Weak: Indicates

secondary amine.[1] If the

sample is a hydrochloride salt,
3300-3500

this broadens significantly and

shifts to ~2800-3000 cm~1

(@ammonium).[2][1]

Weak: Diagnostic of the phenyl
3030-3060 _
ring protons.

Strong: Methylene groups in
2850-2950 L
the piperidine ring.[2][1]

Medium: Aromatic ring

breathing modes.[2][1]
1585, 1495 _ T

Essential for confirming the

phenyl group.

Strong: Asymmetric stretching

of the aryl alkyl ether.[1]
1240-1250 Critical Check: Loss of this

band implies cleavage of the

ether side chain.

Strong: Out-of-plane bending

750, 690 for monosubstituted benzene.

[1]

Part 3: Nuclear Magnetic Resonance (NMR) Strategy

NMR is the definitive tool for establishing connectivity. The 3-substituted piperidine ring creates
a complex coupling environment due to ring inversion and chair conformations.[1]
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Solvent Selection Strategy

 : Preferred for the free base. Allows clear resolution of the N-H proton (often broad).

» : Required for hydrochloride salts to prevent precipitation and to observe exchangeable
protons clearly.[1]

NMR Assignment (400 MHz, )

The spectrum is divided into three distinct zones: Aromatic, Ether Methylene, and Aliphatic
Ring.[2][1]
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Chemical Shift
( Multiplicity

ppm)

Integration Assignment

Structural
Logic

7.25-7.30 Multiplet

2H Ar-H (meta)

Typical phenyl
pattern.[1]

6.90 — 6.96 Multiplet

3H Ar-H (ortho/para)

Upfield shift due
to the electron-
donating effect of
the ether oxygen
(+M effect).[1]

3.85-3.95 Multiplet/DD

2H

Key Signal:
These protons
are
diastereotopic if
the ring is rigid,
appearing as an
ABX system with
H3.[1]

3.15-3.25 Broad Mult.

1H H2 (eq)

Deshielded by
adjacent

Nitrogen.[1]

2.95-3.05 Broad Mult.

1H H6 (eq)

Deshielded by
adjacent

Nitrogen.[1]

2.55-2.65 Multiplet

1H H2 (ax)

Axial protons are
shielded relative
to equatorial

counterparts.[1]

2.30-2.45 Multiplet

1H H6 (ax)

1.95-2.05 Multiplet

1H H3 (methine)

The chiral center.
[1] Controls the
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splitting of the

ether methylene.

) Ring methylene
1.40-1.80 Multiplets 4H H4, H5
envelope.[2][1]

Disappears with
1.80 (varies) Broad Singlet 1H
shake.[2][1]

NMR Assignment (100 MHz, )

» Aromatic Region: ~158.8 (C-O, ipso), 129.4 (meta), 120.6 (para), 114.5 (ortho).[2][1]
o Ether Carbon: ~70.5 ppm (

).[1]

 Piperidine Ring:
o C2/C6 (Next to N): ~46.5 ppm, ~49.2 ppm.[2][1]
o C3 (Methine): ~36.5 ppm.[1][3]

o C4/C5: ~24.5 ppm, ~28.1 ppm.[2][1]

Expert Insight: In 3-substituted piperidines, C2 is often distinct from C6 due to the influence of
the substituent at C3.[2][1] Use HSQC (Heteronuclear Single Quantum Coherence) to correlate
the protons at 3.15/2.55 ppm to the carbon at ~49 ppm to confirm the C2 position.

Part 4: Mass Spectrometry & Fragmentation[2][4][5]
[6][7]
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Mass spectrometry provides molecular weight confirmation and characteristic fragmentation
fingerprints.[4][5][6]

 lonization Mode: Electrospray lonization (ESI) in Positive Mode (
).

e Target Mass:
192.14 (
).[2][1]

Fragmentation Pathway

The fragmentation is driven by the stability of the immonium ion (alpha-cleavage) and the
phenoxy leaving group.[1]

o -Cleavage: The bond adjacent to the nitrogen breaks, often losing the heavy side chain if it
were at the

-position.[1][4] However, with substitution at
(C3), the ring cleavage is complex.[2][1]

o Ether Cleavage: Homolytic cleavage of the C-O bond.
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Key Mechanism

Parent lon

[M+H]+ = 192 Alpha-cleavage dominates amine spectra

Neutral Loss

(PhOH) C-O Cleavage

Phenol Loss Tropylium/Phenol lon
[M - PhOH]+ =98 miz=77/94

ing Contraction

Piperidine Ring Frag
m/z = 84

Click to download full resolution via product page
Figure 2: Predicted fragmentation pathway for 3-(phenoxymethyl)piperidine.[1]
o Diagnostic Peak (

98): Represents the piperidinyl-methyl cation after the loss of the phenoxy group (phenol).[1]

e Diagnostic Peak (

94): The phenol radical cation, often seen if the ionization energy is high (El), though less
common in soft ESI.[2][1]

Part 5: Quality Control & Impurity Profiling[1][2]

In drug development, identifying what is not the target is as important as identifying the target.

[2]

Common Impurities[2]

e Phenol: Starting material.
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o Detection: HPLC (UV 270 nm) or GC.[1]

o NMR: Distinct triplet at 6.8 ppm (para) and doublet at 6.85 ppm (ortho) if unreacted.[1]
o 3-Hydroxymethylpiperidine: Hydrolysis product or unreacted precursor.[1]

o MS:

116 (
).

o NMR: Absence of aromatic signals.
e N-Benzyl/N-Boc Derivatives: If protecting groups were not fully removed.

o NMR: Look for singlet at 1.45 ppm (Boc) or multiplet at 7.3-7.4 ppm with a singlet at 3.5
ppm (Benzyl).[1]

Purity Calculation (QNMR)

For absolute purity without a reference standard, use quantitative NMR (QNMR):

» Weigh ~10 mg of sample and ~10 mg of internal standard (e.g., Maleic Acid or TCNB) into
the NMR tube.[2]

 Integrate the O-CH2 protons (3.9 ppm) against the standard's signal.[1]

o Calculate purity using the molar ratio.
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« National Center for Biotechnology Information. "PubChem Compound Summary for CID
58463-83-9."[1] PubChem. Link

o Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General
reference for piperidine/ether shift assignments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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